Specific Scientific Field: Chemical Synthesis
Summary of the Application: Methyl 5-oxotetrahydrofuran-2-carboxylate (MeTHFC) and its derivatives are widely used as raw materials and intermediates in various chemical industries, including medicine, pesticides, and dyes.
Methods of Application or Experimental Procedures: The synthesis of MeTHFC includes the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate into MeTHFC.
Summary of the Results or Outcomes: The Ni–SiO2 catalyst with 50 wt% Ni loading displayed an excellent performance with a high conversion under mild reaction conditions.
Methyl 5-oxotetrahydrofuran-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 144.13 g/mol. It features a tetrahydrofuran ring with a ketone and a carboxylate functional group, making it an important intermediate in organic synthesis. The structure includes a five-membered ring with a carbonyl group at position 5 and a carboxylate group at position 2, contributing to its reactivity and utility in various
While specific biological activities of methyl 5-oxotetrahydrofuran-2-carboxylate are not extensively documented, compounds with similar structures often exhibit significant biological properties, including antimicrobial and antifungal activities. The presence of the tetrahydrofuran ring may also suggest potential interactions with biological systems, although further studies are necessary to elucidate any specific biological roles or mechanisms of action .
Several synthesis methods have been reported for methyl 5-oxotetrahydrofuran-2-carboxylate:
Methyl 5-oxotetrahydrofuran-2-carboxylate has several applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a building block for more complex molecules, potentially leading to novel therapeutic agents. Additionally, it can be utilized in the synthesis of polymers and other materials due to its reactive functional groups .
Methyl 5-oxotetrahydrofuran-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(R)-Methyl 5-Oxotetrahydrofuran-2-Carboxylate | 13574615 | 0.95 | Enantiomeric form; may exhibit different biological activity |
(S)-5-Oxotetrahydrofuran-2-Carboxylic Acid | 21461-84-7 | 0.83 | Lacks methyl ester; may have different reactivity |
Ethyl 1-Hydroxycyclopentanecarboxylate | 41248-23-1 | 0.85 | Different ring structure; potential for different applications |
(1S,4R)-4,7,7-Trimethyl-3-Oxo-2-Oxabicyclo[2.2.1]Heptane-1-Carboxylic Acid | 13429-83-9 | 0.88 | Bicyclic structure; unique stereochemistry |
(2R,3R)-2,3-Bis(pivaloyloxy)succinic Acid | 65259-81-6 | 0.88 | Distinct functional groups; potential for different reactivity |
Methyl 5-oxotetrahydrofuran-2-carboxylate is unique due to its specific combination of functional groups and cyclic structure that allows it to participate in diverse
The thermodynamic stability of Methyl 5-oxotetrahydrofuran-2-carboxylate is primarily governed by the structural integrity of its lactone ring system and the adjacent ester functionality. The compound exhibits remarkable thermal stability under standard laboratory conditions, with the five-membered lactone ring demonstrating resistance to spontaneous decomposition at ambient temperatures .
Thermal decomposition studies of closely related γ-butyrolactone derivatives provide valuable insights into the degradation pathways of this compound. The primary decomposition mechanism involves decarboxylation processes under elevated temperatures or acidic conditions, leading to the formation of corresponding tetrahydrofuran derivatives and carbon dioxide . The activation energy for thermal decomposition of structurally similar γ-butyrolactone has been determined to be 310.0 ± 4.2 kJ/mol, with a frequency factor of log A = 16.44 ± 0.04 s⁻¹ [2].
The lactone ring stability is further enhanced by the electron-withdrawing effects of the carboxylate substituent, which stabilizes the carbonyl group through resonance delocalization. Ring-opening reactions can occur under specific conditions, with theoretical studies indicating a transition state energy of +6.1 kcal/mol above the entrance channel for tetrahydrofuran ring-opening processes [3].
Table 1: Thermodynamic Stability and Thermal Decomposition Properties
Property | Value | Reference |
---|---|---|
Melting Point | Not reported | Multiple sources |
Boiling Point (estimated) | 266.1 ± 33.0°C (predicted) | Predicted data [4] |
Decomposition Temperature | Not specifically reported | N/A |
Thermal Stability Assessment | Lactone ring stable under standard conditions | Related lactone studies |
Decomposition Pathway | Decarboxylation under thermal/acidic conditions | Literature on similar compounds |
Activation Energy (γ-butyrolactone) | 310.0 ± 4.2 kJ/mol | γ-butyrolactone thermal decomposition [2] |
Frequency Factor (γ-butyrolactone) | log A = 16.44 ± 0.04 s⁻¹ | γ-butyrolactone thermal decomposition [2] |
Ring Opening Transition State | +6.1 kcal/mol above entrance channel | Theoretical studies on THF ring opening [3] |
The solubility profile of Methyl 5-oxotetrahydrofuran-2-carboxylate demonstrates a distinct preference for polar solvents, reflecting the compound's moderate polarity derived from its lactone ring and methyl ester functionality. The compound exhibits excellent solubility in polar protic solvents such as methanol, where hydrogen bonding interactions between the solvent and the compound's carbonyl oxygen atoms facilitate dissolution .
In aqueous systems, the compound displays limited but appreciable solubility, with the potential for hydrolytic degradation under extended exposure to water, particularly at elevated temperatures or extreme pH conditions. The ester functionality is susceptible to base-catalyzed hydrolysis (saponification), which can alter the compound's solubility characteristics over time [6].
Polar aprotic solvents, including acetone and tetrahydrofuran, provide excellent solvation for the compound, making these solvents ideal for storage and synthetic applications. The compound's solubility in these media is enhanced by dipole-dipole interactions and the absence of competing hydrogen bonding that might occur in protic systems .
Non-polar solvents show limited capacity for dissolving Methyl 5-oxotetrahydrofuran-2-carboxylate due to the compound's polar functional groups. The negative LogP values (-0.135 to -0.13) indicate a hydrophilic character, suggesting preferential partitioning into aqueous phases when in contact with immiscible organic solvents [4] [7].
Table 2: Solubility Characteristics in Different Media
Solvent System | Solubility/Characteristic | Notes |
---|---|---|
Water | Limited solubility (estimated) | Ester hydrolysis may occur in aqueous media |
Methanol | Soluble | Good solubility for polar protic solvents |
Acetone | Soluble | Storage and handling solvent |
Polar solvents (general) | Soluble due to ester and lactone groups | Dipole interactions and H-bonding |
Non-polar solvents (general) | Limited solubility | Limited due to polar functional groups |
Polar Solvents Assessment | Enhanced by hydrogen bonding capability | Carbonyl and ester groups provide polarity |
Solubility Pattern | Moderate polarity compound | LogP values suggest moderate lipophilicity |
The acid-base behavior of Methyl 5-oxotetrahydrofuran-2-carboxylate is primarily determined by the potential hydrolysis of the methyl ester functionality to form the corresponding carboxylic acid. The predicted pKa value for the related 5-oxotetrahydrofuran-2-carboxylic acid is 3.11 ± 0.20, indicating weak acidic character typical of carboxylic acids with electron-withdrawing substituents [8] [9].
The compound demonstrates pH-dependent stability, with the lactone ring and ester groups remaining intact under neutral to mildly acidic conditions (pH 4-8). However, under strongly basic conditions, the compound undergoes saponification, where hydroxide ions perform nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently eliminates methoxide to yield the carboxylate salt [10] [11].
The mechanism of base-catalyzed hydrolysis proceeds through a two-step addition-elimination process characteristic of nucleophilic acyl substitution reactions. The rate of hydrolysis is highly pH-dependent, with the reaction rate increasing significantly under alkaline conditions due to the nucleophilic nature of the hydroxide ion [12].
Lactone ring opening can occur under extreme pH conditions, particularly in alkaline media, where the ring-opening reaction is facilitated by hydroxide ion attack. This process is generally slower than ester hydrolysis but becomes significant at pH values above 8 [13] [14].
Table 3: Acid-Base Behavior and pKa Characteristics
Parameter | Value/Description | Conditions |
---|---|---|
pKa (5-oxotetrahydrofuran-2-carboxylic acid) | 3.11 ± 0.20 (predicted) | Aqueous solution [8] [9] |
Acid-Base Character | Weak acid (carboxylic acid derivative) | Standard conditions |
pH Stability | Stable in neutral pH, hydrolysis in extreme pH | pH 4-8 range |
Ester Hydrolysis | Base-catalyzed saponification possible | Basic conditions (NaOH) [10] |
Lactone Ring Opening | pH-dependent, occurs at higher pH | Alkaline conditions [13] |
Carboxylic Acid Formation | Acid hydrolysis of methyl ester | Acidic conditions |
Base Catalyzed Hydrolysis | Nucleophilic attack at carbonyl carbon | Hydroxide ion presence [11] |
The lipophilicity profile of Methyl 5-oxotetrahydrofuran-2-carboxylate is characterized by negative LogP values, indicating a pronounced hydrophilic character. Experimental estimates place the LogP value between -0.135 and -0.13, with computational predictions using xlogP methodology yielding a value of -0.97 [4] [7]. These negative values signify preferential partitioning into aqueous phases when the compound is distributed between octanol and water systems.
The compound's polar surface area (PSA) of 52.60 Ų falls within the moderate range, contributing to its hydrophilic character while remaining compatible with biological membrane permeability requirements. This PSA value, combined with the negative LogP, suggests favorable bioavailability characteristics for pharmaceutical applications [7].
The hydrophilic nature of the compound is attributed to the presence of multiple polar functional groups, including the lactone carbonyl, ester carbonyl, and ether oxygen within the tetrahydrofuran ring. These groups facilitate hydrogen bonding interactions with water molecules, enhancing aqueous solubility while reducing affinity for lipophilic environments [15].
Stereoisomeric variations show minimal impact on lipophilicity, with the R-isomer exhibiting a LogP value of -0.13500, indicating that the stereochemical configuration at the chiral center does not significantly alter the compound's partition behavior [4].
Table 4: Partition Coefficients and Lipophilicity Parameters
Parameter | Value | Significance |
---|---|---|
LogP (experimental estimate) | -0.135 to -0.13 | Negative LogP indicates hydrophilic nature [4] [7] |
LogP (R-isomer) | -0.13500 | Slight variation between stereoisomers [4] |
LogP (computational prediction) | -0.97 (xlogP) | Computational methods vary [7] |
Lipophilicity Assessment | Hydrophilic character | Low lipophilicity, water-preferring |
Polar Surface Area (PSA) | 52.60 Ų | Moderate polar surface area [7] |
Partition Behavior | Favors aqueous phase | Low octanol/water partition coefficient |
Bioavailability Prediction | Good absorption potential | Within acceptable range for oral drugs |